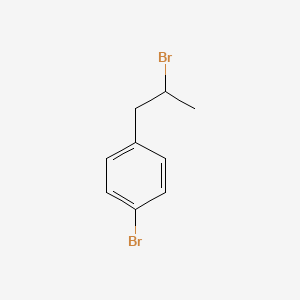
1-Bromo-4-(2-bromopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-bromopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-bromopropyl group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the bromination and alkylation reactions. These catalysts help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-bromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce alcohols or ketones.
- Reduction reactions can result in the formation of hydrocarbons .
Scientific Research Applications
1-Bromo-4-(2-bromopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromopropyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and chemical research .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler derivative with only one bromine atom on the benzene ring.
1-Bromo-2-(2-bromopropyl)benzene: A positional isomer with the 2-bromopropyl group at a different position on the benzene ring.
1-Bromo-4-(2-chloropropyl)benzene: A similar compound where the bromine atom in the 2-bromopropyl group is replaced with chlorine
Uniqueness: 1-Bromo-4-(2-bromopropyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-4-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
DXCLNLVAALGFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















